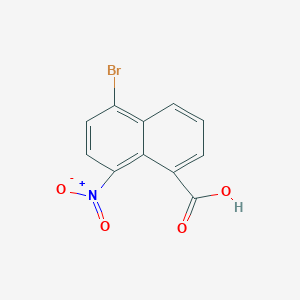

5-Bromo-8-nitronaphthalene-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 5-Bromo-8-nitronaphthalene-1-carboxylic acid typically involves the bromination and nitration of naphthalene derivatives. The specific synthetic routes and reaction conditions can vary, but generally, the process includes the following steps:

Bromination: Naphthalene is brominated using bromine or a bromine source in the presence of a catalyst.

Nitration: The brominated naphthalene derivative is then nitrated using a mixture of nitric acid and sulfuric acid.

Carboxylation: The nitro-bromo-naphthalene is carboxylated to introduce the carboxylic acid group.

Analyse Chemischer Reaktionen

5-Bromo-8-nitronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include bromine, nitric acid, sulfuric acid, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-8-nitronaphthalene-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the interaction of brominated and nitrated aromatic compounds with biological systems.

Medicine: While not used directly as a drug, it can be a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-Bromo-8-nitronaphthalene-1-carboxylic acid include other brominated and nitrated naphthalene derivatives, such as:

5-Bromo-2-nitronaphthalene: Lacks the carboxylic acid group.

8-Bromo-1-nitronaphthalene: Has the bromine and nitro groups in different positions.

1-Bromo-8-nitronaphthalene: Similar structure but different substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in research.

Biologische Aktivität

5-Bromo-8-nitronaphthalene-1-carboxylic acid (C11H6BrNO4) is a compound of significant interest due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

- Molecular Formula : C11H6BrNO4

- Molecular Weight : 296.07 g/mol

- CAS Number : 65440-41-7

- Synonyms : 5-Bromo-8-nitro-1-naphthoic acid, this compound

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly those involved in oxidative stress responses and metabolic pathways. It interacts with enzymes like cytochrome P450, affecting the metabolism of xenobiotics and endogenous compounds .

- Oxidative Stress Induction : This compound can induce oxidative stress within cells, activating stress response pathways that modulate gene expression related to detoxification processes .

- Cell Signaling Modulation : The compound influences cellular signaling pathways, which can lead to alterations in cellular metabolism and gene expression profiles .

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including Mycobacterium species. The minimum inhibitory concentration (MIC) values suggest that this compound may be more effective than standard antibiotics like rifampicin and ciprofloxacin in certain contexts .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Studies show that the compound exhibits dose-dependent cytotoxicity, with IC50 values indicating potential as an anticancer agent . The following table summarizes the cytotoxicity results:

| Cell Line | IC50 (µg/mL) | Remarks |

|---|---|---|

| MCF-7 | <30 | Active against breast cancer |

| HeLa | >30 | Less effective compared to MCF-7 |

Antioxidant Activity

This compound also demonstrates antioxidant properties, contributing to its protective effects against oxidative damage in cells. Various assays, including DPPH radical scavenging and Ferric Reducing Antioxidant Power (FRAP), have been utilized to evaluate its antioxidant capacity .

Study on Antimycobacterial Activity

A study conducted on the antimycobacterial activity of naphthalene derivatives, including this compound, showed promising results against Mycobacterium avium subsp. paratuberculosis. The compound's effectiveness was assessed through alamarBlue assays, revealing significant reductions in bacterial viability compared to untreated controls .

Research on Cytotoxic Effects

In a comparative analysis of various naphthalene derivatives' cytotoxic effects on cancer cell lines, this compound was highlighted for its potent activity against MCF-7 cells. The study emphasized the need for further research to explore its mechanism of action and potential therapeutic applications in oncology .

Eigenschaften

IUPAC Name |

5-bromo-8-nitronaphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO4/c12-8-4-5-9(13(16)17)10-6(8)2-1-3-7(10)11(14)15/h1-5H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDSMHRBRMMBTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481736 |

Source

|

| Record name | 5-Bromo-8-nitronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65440-41-7 |

Source

|

| Record name | 5-Bromo-8-nitronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.